molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester

Katalognummer: B12932579
CAS-Nummer: 90125-87-4
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: HWFMNVIMYZZGGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbamic acid group attached to a phenyl ring, which is further substituted with an acridinylamino group and a methoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(9-acridinylamino)-3-methoxyaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature and solvent conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acridinylamino group can be reduced to form a simpler amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-(9-acridinylamino)-3-hydroxyphenyl carbamic acid methyl ester.

    Reduction: Formation of 4-(9-aminoacridinyl)-3-methoxyphenyl carbamic acid methyl ester.

    Substitution: Formation of various carbamate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester involves its interaction with specific molecular targets. The acridinylamino group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The methoxy and carbamic acid groups may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamic acid, [4-(9-acridinylamino)phenyl]-, methyl ester: Lacks the methoxy group, resulting in different chemical properties.

    Carbamic acid, [4-(9-acridinylamino)-3-hydroxyphenyl]-, methyl ester: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

Uniqueness

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester is unique due to the presence of both the methoxy and acridinylamino groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90125-87-4

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate

InChI

InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

HWFMNVIMYZZGGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.